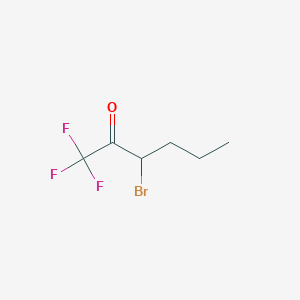

3-Bromo-1,1,1-trifluoro-hexan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,1-trifluorohexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF3O/c1-2-3-4(7)5(11)6(8,9)10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTILTJDSVPWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-1,1,1-trifluoro-hexan-2-one chemical structure and properties

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoro-hexan-2-one: Structure, Properties, and Synthetic Utility

A Note on Data Availability: Detailed experimental data specifically for this compound is limited in publicly accessible scientific literature. Therefore, this guide will leverage data from the closely related and well-documented analogue, 3-Bromo-1,1,1-trifluoro-propan-2-one (also known as 3-bromo-1,1,1-trifluoroacetone), to illustrate the fundamental principles of structure, reactivity, and application relevant to this class of compounds. This approach provides a robust framework for understanding and working with α-bromo trifluoromethyl ketones.

Introduction: The Significance of Halogenated Ketones

In the landscape of modern drug discovery and organic synthesis, fluorinated molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms.[1] The trifluoromethyl group (CF3), in particular, is a prevalent motif in many pharmaceuticals and agrochemicals, offering enhanced metabolic stability, bioavailability, and binding affinity. When combined with other halogens, such as bromine, the synthetic versatility of these molecules expands considerably.

This compound belongs to the class of α-bromo trifluoromethyl ketones, which are powerful bifunctional building blocks. The strong electron-withdrawing nature of the adjacent trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack.[2] Concurrently, the bromine atom serves as a good leaving group in nucleophilic substitution reactions and can participate in various cross-coupling reactions.[3][4] This dual reactivity makes these compounds valuable intermediates for constructing complex molecular architectures.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its potential as a versatile reagent for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

The chemical structure of this compound features a hexane backbone with a ketone at the second carbon position. The first carbon is substituted with three fluorine atoms (a trifluoromethyl group), and the third carbon is substituted with a bromine atom.

Caption: Chemical structure of this compound.

Systematic IUPAC Name: this compound Molecular Formula: C6H8BrF3O[5] CAS Number: While a specific CAS number for this compound is not readily available, the isomeric compound 6-bromo-1,1,1-trifluorohexan-2-one has the CAS number 647831-23-0.[6] The closely related analogue, 3-Bromo-1,1,1-trifluoro-propan-2-one, has the CAS number 431-35-6.[7][8][9]

Physicochemical Properties

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group, the carbonyl group, and the bromine atom. The trifluoromethyl group increases the compound's lipophilicity and electrophilicity, while the bromine atom provides a site for nucleophilic substitution.

| Property | This compound | 3-Bromo-1,1,1-trifluoro-propan-2-one (Analogue) |

| Molecular Weight | 233.03 g/mol [5] | 190.95 g/mol [10][] |

| Appearance | Not specified | Clear colorless to yellow liquid[8][] |

| Boiling Point | Not specified | 87 °C at 743 mmHg[10][12] |

| Density | Not specified | 1.839 g/mL at 25 °C[10][12] |

| Refractive Index | Not specified | n20/D 1.376[10][12] |

| Solubility | Not specified | Immiscible with water[13] |

| Flash Point | Not specified | 5 °C (closed cup)[14] |

Synthesis and Experimental Protocols

The synthesis of α-bromo trifluoromethyl ketones typically involves the bromination of a corresponding trifluoromethyl ketone precursor. This can be achieved using various brominating agents under different reaction conditions.

General Synthetic Approach: Bromination of Trifluoromethyl Ketones

A common strategy for the synthesis of compounds like this compound involves the α-bromination of the parent ketone, 1,1,1-trifluoro-hexan-2-one. This reaction can be catalyzed by either acid or base.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of a Related α-Bromo Ketone

The following protocol is adapted from a general procedure for the synthesis of α-bromo ketones and should be optimized for the specific substrate.

Objective: To synthesize an α-bromo trifluoromethyl ketone via bromination of the parent ketone.

Materials:

-

1,1,1-Trifluoro-hexan-2-one (1 equivalent)

-

Bromine (Br2) or N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Acetic acid or a suitable solvent

-

Catalyst (e.g., a few drops of HBr)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1,1-trifluoro-hexan-2-one in glacial acetic acid.

-

Addition of Brominating Agent: Slowly add the brominating agent (dissolved in acetic acid) to the stirred solution at room temperature. The reaction is often exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the product or to facilitate extraction.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to obtain the desired this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive centers: the electrophilic carbonyl group and the carbon-bromine bond.

Reactions at the Carbonyl Group

The trifluoromethyl group strongly activates the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. This allows for a variety of transformations, including:

-

Hydration: Trifluoromethyl ketones readily form stable hydrates in the presence of water. This property is crucial for their application as enzyme inhibitors, as the hydrate can mimic the tetrahedral transition state of substrate hydrolysis.[1]

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-bromo-1,1,1-trifluoro-hexan-2-ol, using standard reducing agents like sodium borohydride. This alcohol can be a valuable chiral building block.

-

Addition of Nucleophiles: A wide range of carbon and heteroatom nucleophiles can add to the carbonyl group, leading to the formation of more complex structures.

Reactions Involving the Carbon-Bromine Bond

The bromine atom at the α-position to the ketone can be displaced by various nucleophiles or participate in organometallic coupling reactions.

-

Nucleophilic Substitution: The bromine can be substituted by nucleophiles such as thiols, amines, and azides to introduce new functional groups. For example, 3-bromo-1,1,1-trifluoroacetone is used in the synthesis of 3-nonylthio-1,1,1-trifluoropropan-2-one.[10][14]

-

Reformatsky Reaction: In the presence of zinc, it can react with aldehydes and ketones to form β-hydroxy ketones.

-

Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds.

Caption: Synthetic applications of this compound.

Applications in Drug Development

Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases.[2] The electrophilic carbonyl carbon reacts with the nucleophilic residue (serine or cysteine) in the enzyme's active site to form a stable tetrahedral intermediate, effectively inhibiting the enzyme.

The presence of a bromine atom in this compound provides a handle for further derivatization, allowing for the synthesis of a library of potential drug candidates. This is particularly useful in lead optimization, where systematic modifications of a lead compound are made to improve its potency, selectivity, and pharmacokinetic properties. For instance, cyclic tetrapeptides containing trifluoromethyl ketones have been synthesized for their potential as zinc-binding functional groups.[10][14]

Safety and Handling

Note: The following safety information is based on the closely related compound, 3-Bromo-1,1,1-trifluoro-propan-2-one, and should be considered as a guideline. A thorough risk assessment should be conducted before handling this compound.

Hazard Classification:

-

Flammable Liquid: Highly flammable liquid and vapor.[7][13][14]

-

Corrosive: Causes severe skin burns and eye damage.[7][14][15]

-

Respiratory Irritant: May cause respiratory irritation.[7]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Avoid contact with skin and eyes.[7] Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Store in a flammables area.[][15]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

-

Conclusion

This compound is a promising synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the electrophilic trifluoromethyl ketone moiety and the reactive carbon-bromine bond, allows for a wide range of chemical transformations. While specific data for this compound is sparse, the well-documented chemistry of its lower homologue, 3-bromo-1,1,1-trifluoro-propan-2-one, provides a solid foundation for its exploration and application in the development of novel molecules with potential therapeutic and material science applications. As with all reactive chemical species, proper safety precautions are paramount when handling this compound.

References

-

Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,1,1-trifluorobutan-2-one. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. Retrieved from [Link]

-

MsdsDigital.com. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-BROMO-1,1,1-TRIFLUOROPROPAN-2-ONE | CAS 431-35-6. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. Retrieved from [Link]

-

Thieme. (n.d.). Fluorination with Bromine Trifluoride. Retrieved from [Link]

-

Journal of the American Chemical Society. (2019, April 15). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-hexanone. Retrieved from [Link]

-

PubMed. (2016, June 22). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-trifluoromethyl-1-cyclohexanol. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

-

PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

-

P212121 Store. (n.d.). 3-Bromo-1,1,1-trifluoroacetone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of C. 1,1,1-Trifluoro-5-bromo-2-pentanone. Retrieved from [Link]

-

PubChem. (n.d.). (E)-1,1,1-trifluoronon-3-en-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,1,1-trifluoroethane. Retrieved from [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. scbt.com [scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 297440050 [thermofisher.com]

- 9. 3-BROMO-1,1,1-TRIFLUOROPROPAN-2-ONE | CAS 431-35-6 [matrix-fine-chemicals.com]

- 10. 3-ブロモ-1,1,1-トリフルオロアセトン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-Bromo-1,1,1-trifluoroacetone 98 431-35-6 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. 3-溴-1,1,1-三氟丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

Precision Warheads: Lipophilic Trifluoromethyl Ketones in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

In the landscape of covalent inhibition, lipophilic trifluoromethyl ketones (TFMKs) represent a sophisticated class of "soft" electrophiles. Unlike irreversible acrylamides or epoxides, TFMKs act as Transition State Inhibitors (TSIs) . They reversibly capture the active site serine or cysteine residues of hydrolases to form stable hemiketals or hemithioketals.

This guide moves beyond basic theory to the practical application of TFMK building blocks. We will explore the critical balance between lipophilicity (for membrane permeability and hydrophobic pocket occupancy) and hydration state (gem-diol formation), providing actionable synthetic protocols and assay strategies.

Part 1: The Mechanistic Advantage

The Fluorine Effect

The trifluoromethyl group (

-

Electrophilicity: This polarization renders the carbonyl carbon highly susceptible to nucleophilic attack.[1]

-

Transition State Mimicry: Upon attack by a catalytic serine (-OH), the resulting tetrahedral hemiketal mimics the transition state of amide hydrolysis. Because the

group stabilizes this tetrahedral adduct more effectively than the natural substrate's leaving group, the enzyme "stalls" in this state.

DOT Diagram: Mechanism of Action (Serine Hydrolase)

The following diagram illustrates the reversible capture of a serine hydrolase by a TFMK inhibitor.

Figure 1: The catalytic serine attacks the electrophilic carbonyl of the TFMK, forming a stable, reversible hemiketal adduct.

Part 2: The Hydration Dilemma & Lipophilicity

A critical challenge in working with TFMKs is their propensity to hydrate. In aqueous media, the electron-deficient ketone exists in equilibrium with its gem-diol form (

The Equilibrium Constant ( )

The hydration constant is defined as

-

High

: The compound exists mostly as a diol. This can reduce cell permeability (diols are more polar) but the diol is often the species that binds to the enzyme (or dehydrates in the active site). -

Lipophilic Tails: Attaching long alkyl or aryl chains (the "lipophilic" part) serves two purposes:

-

Binding: Targets like Fatty Acid Amide Hydrolase (FAAH) and Phospholipase A2 (PLA2) have deep hydrophobic channels.

-

Desolvation: Bulky lipophilic groups can shield the carbonyl from bulk water, modulating

.

-

Data: Hydration vs. Potency

Table 1: Comparison of electronic effects on hydration and inhibition potency against a model esterase.

| Substituent (R) | Structure Type | LogP (Calc) | ||

| Methyl Ketone | 0.5 | < 0.01 | > 10,000 | |

| Trifluoromethyl Ketone | 1.2 | ~ 35 | 150 | |

| Aliphatic TFMK | 2.8 | ~ 20 | 45 | |

| Aromatic TFMK | 2.4 | ~ 0.2 | 800 |

Note: Aromatic TFMKs are less hydrated due to conjugation but often less potent against aliphatic-preferring targets like FAAH.

Part 3: Synthetic Methodologies

The "Building Block" Approach

Medicinal chemists rarely buy complex TFMKs; they build them. The most robust method for installing the TFMK warhead is Nucleophilic Trifluoromethylation followed by oxidation.

The Ruppert-Prakash Reagent (

)

Direct acylation with

DOT Diagram: Synthetic Workflow

Figure 2: The standard 2-step protocol for installing the TFMK warhead: Nucleophilic addition of TMS-CF3 followed by oxidation.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Lipophilic TFMK (via Ruppert-Prakash)

Target: 1,1,1-trifluoro-2-octanone (Model for FAAH inhibitor tail)

1. Reagents:

-

Heptanal (1.0 equiv)

- (1.2 equiv)

-

TBAF (1.0 M in THF, 0.05 equiv - Catalytic amount is crucial)

-

Dess-Martin Periodinane (DMP) (1.2 equiv)

2. Step-by-Step Methodology:

-

Addition: Dissolve heptanal in dry THF at 0°C under Argon. Add

. -

Initiation: Add TBAF dropwise. The reaction is exothermic; monitor internal temp. The solution will turn yellow. Stir for 2h at RT.

-

Hydrolysis: Quench with 1M HCl. Stir vigorously for 1h to cleave the O-Si bond. Extract with

. -

Purification 1: Isolate the trifluoromethyl carbinol via silica flash chromatography (Hexanes/EtOAc). Note: These alcohols are often oils.

-

Oxidation: Dissolve the carbinol in DCM. Add DMP at 0°C. Stir until TLC shows consumption of alcohol.

-

Workup: Quench with sat.

/ -

Isolation: The ketone is volatile. Do not rotovap to dryness under high vacuum. Distill or use careful solvent removal.

Troubleshooting Tip: If the ketone hydrates on the column (streaking), run the column with 100% non-polar solvent or perform the oxidation as the final step before biological testing.

Protocol B: Fluorescence-Based Inhibition Assay

Target: Fatty Acid Amide Hydrolase (FAAH)

1. Materials:

-

Substrate: AMC-Arachidonoyl Amide (Fluorogenic).

-

Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

Enzyme: Recombinant Human FAAH.

2. Workflow:

-

Pre-incubation: Incubate FAAH (1 nM final) with the TFMK inhibitor (varying concentrations) for 10 minutes at 37°C. Why? TFMKs are slow-binding inhibitors; pre-incubation ensures equilibrium.

-

Initiation: Add AMC-Arachidonoyl Amide (

). -

Measurement: Monitor fluorescence (

) for 30 minutes. -

Analysis: Determine the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Inhibitor] to determine

. -

Validation: Use OL-135 as a positive control (

).

Part 5: Case Study - OL-135

OL-135 is the archetypal lipophilic TFMK. It targets FAAH to treat pain by preventing the breakdown of Anandamide (an endocannabinoid).[2]

-

Structure: It consists of an oleyl chain (lipophilic anchor) attached to a central heterocycle and the TFMK warhead.

-

Selectivity: The lipophilic tail fits the "acyl chain-binding pocket" of FAAH, while the

ketone covalently binds Ser241. This dual-recognition motif ensures it inhibits FAAH but spares other serine hydrolases.

References

-

Boger, D. L., et al. (2005). "Discovery of OL-135, a potent, selective, and efficacious inhibitor of fatty acid amide hydrolase."[2][3] Proceedings of the National Academy of Sciences. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews. [Link]

-

Gelb, M. H., et al. (1994). "Trifluoromethyl ketones as inhibitors of the arachidonic acid-releasing phospholipase A2."[3] Journal of Medicinal Chemistry. [Link]

-

Lynch, B. A., et al. (1997). "19F NMR Studies of the Hydration of Trifluoromethyl Ketones." Journal of the American Chemical Society. [Link]

Sources

The Synthetic Versatility of α-Bromo Fluorinated Ketones: A Technical Guide for Strategic Application

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, imparting profound effects on a compound's physicochemical and pharmacological properties.[1][2] Within the vast toolkit of fluorination chemistry, α-bromo fluorinated ketones have emerged as exceptionally versatile and highly reactive intermediates. This guide provides an in-depth technical exploration of the core reactivity principles of these synthons, offering researchers, medicinal chemists, and process development scientists a comprehensive understanding of their synthetic potential. We will delve into the nuanced interplay of electronic and steric effects that govern their reactivity in nucleophilic substitutions, enolate-based transformations, and radical reactions, providing field-proven insights and detailed experimental protocols to empower their effective application in the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine atoms into organic molecules can dramatically alter their lipophilicity, metabolic stability, and binding affinity for biological targets.[1] Consequently, the development of synthetic methodologies for the efficient and selective incorporation of fluorine has become a paramount objective in medicinal chemistry. α-Bromo fluorinated ketones represent a class of building blocks that offer a powerful entry point for the construction of fluorinated scaffolds. The presence of the electron-withdrawing fluorine atom(s) and the adjacent carbonyl group significantly activates the α-carbon towards a variety of chemical transformations, making these compounds highly valuable for forging new carbon-carbon and carbon-heteroatom bonds.

The Unique Reactivity Profile of α-Bromo Fluorinated Ketones

The reactivity of α-bromo fluorinated ketones is dominated by the synergistic electronic effects of the bromine, fluorine, and carbonyl functionalities. The high electronegativity of the fluorine atom(s) enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-proton (if present). The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This combination of features makes these molecules susceptible to a range of transformations that are often challenging with their non-fluorinated counterparts.

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality

The α-carbon of bromo fluorinated ketones is a potent electrophilic site, readily undergoing SN2 reactions with a wide array of nucleophiles.[1] This reactivity is the foundation for constructing a diverse range of molecular frameworks.

-

Mechanism: The reaction typically proceeds via a classic SN2 pathway, where the nucleophile attacks the carbon bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral. The presence of the α-fluorine atom can influence the reaction rate, and in some cases, an SN1 mechanism involving a carbocation intermediate may be operative, particularly with tertiary alkyl bromides.[3]

-

Causality of Experimental Choices: The choice of solvent and base is critical for successful nucleophilic substitution. Aprotic polar solvents like DMF or acetonitrile are often preferred to solvate the nucleophile without interfering with the reaction. The choice of base depends on the pKa of the nucleophile and the desired reaction conditions. For weaker nucleophiles, a stronger, non-nucleophilic base may be required to facilitate the reaction.

Experimental Protocol: General Procedure for Nucleophilic Substitution of an α-Bromo Fluorinated Ketone

-

Reagent Preparation: Dissolve the α-bromo fluorinated ketone (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile, DMF) under an inert atmosphere (e.g., nitrogen, argon).

-

Nucleophile Addition: Add the nucleophile (1.1 - 2.0 eq) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required.

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile and substrate). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Reformatsky Reaction: Constructing β-Hydroxy Esters

The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4][5][6] This reaction can be effectively applied to α-bromo fluorinated ketones, providing access to valuable β-hydroxy-α-fluoro-α-bromo esters, which are versatile synthetic intermediates.

-

Mechanism: The reaction initiates with the oxidative addition of zinc to the carbon-bromine bond of the α-bromo fluorinated ketone, forming an organozinc reagent known as a Reformatsky enolate.[4][5] This enolate is less reactive than lithium or Grignard reagents, which prevents self-condensation.[4] The Reformatsky enolate then adds to the carbonyl group of an aldehyde or another ketone to form a β-hydroxy ester after acidic workup.[6][7]

-

Causality of Experimental Choices: The activation of zinc is crucial for the success of the Reformatsky reaction.[5] Various methods, such as treatment with iodine, acid washing, or using Rieke zinc, can be employed to increase the surface area and reactivity of the zinc metal. The choice of solvent, typically an ether like THF or diethyl ether, is important for stabilizing the organozinc intermediate.

Experimental Protocol: Reformatsky Reaction with an α-Bromo Fluorinated Ketone

-

Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq) and a crystal of iodine. Heat the flask gently until the iodine vapor is visible, then cool to room temperature.

-

Reagent Addition: Add anhydrous THF to the activated zinc. To this suspension, add a solution of the α-bromo fluorinated ketone (1.0 eq) and an aldehyde or ketone (1.0 eq) in THF dropwise.

-

Reaction Progression: The reaction is often exothermic and may require cooling to maintain a controlled temperature. Stir the mixture at room temperature or gentle reflux until the starting materials are consumed (monitored by TLC or GC-MS).

-

Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Filter the mixture through a pad of celite and wash with ethyl acetate. Separate the aqueous and organic layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting β-hydroxy ester by flash column chromatography.

Synthesis of α-Bromo Fluorinated Ketones

The availability of α-bromo fluorinated ketones is a prerequisite for their application in synthesis. Several methods have been developed for their preparation, with the choice of method depending on the specific substrate and desired scale.

Direct Bromination of Fluorinated Ketones

The most direct approach involves the α-bromination of a pre-existing fluorinated ketone. This can be achieved using various brominating agents under acidic or radical conditions.

-

Acid-Catalyzed Bromination: In the presence of an acid catalyst, the fluorinated ketone can tautomerize to its enol form, which then reacts with an electrophilic bromine source like Br₂ or N-bromosuccinimide (NBS).[8][9]

-

Radical Bromination: Free radical bromination using NBS and a radical initiator like AIBN or light can also be effective, particularly for substrates that are sensitive to acidic conditions.

Data Presentation: Comparison of Bromination Methods for Fluorinated Ketones

| Brominating Agent | Catalyst/Initiator | Typical Solvent | Advantages | Disadvantages |

| Br₂ | Acetic Acid, HBr | Acetic Acid, Dioxane | Readily available, inexpensive | Corrosive, generates HBr byproduct |

| N-Bromosuccinimide (NBS) | H⁺, Light, AIBN | CCl₄, CH₂Cl₂ | Solid, easier to handle | More expensive than Br₂ |

| H₂O₂-HBr | None | Dioxane, Water | In situ generation of Br₂, "green" | Can lead to over-bromination |

Applications in Medicinal Chemistry and Drug Development

The unique reactivity of α-bromo fluorinated ketones makes them highly valuable in the synthesis of pharmaceutically relevant compounds.

Enzyme Inhibition

Peptidyl fluoromethyl ketones are a prominent class of compounds that utilize the reactivity of the α-fluorinated ketone moiety to act as potent and selective inhibitors of serine and cysteine proteases.[10][11][12] The electrophilic carbonyl carbon reacts with a nucleophilic residue (e.g., serine or cysteine) in the active site of the enzyme, forming a stable covalent adduct and thereby inhibiting its activity.[10] This has led to their investigation as therapeutic agents for a range of diseases, including cancer and viral infections.[11][12]

Visualization of Key Concepts

Reaction Pathways of α-Bromo Fluorinated Ketones

Caption: Key reaction pathways for α-bromo fluorinated ketones.

Experimental Workflow for Nucleophilic Substitution

Caption: Step-by-step workflow for a typical nucleophilic substitution.

Conclusion and Future Outlook

α-Bromo fluorinated ketones are powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, stemming from the interplay of the bromine, fluorine, and carbonyl groups, enable a wide range of chemical transformations with a high degree of predictability and control. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the development of new synthetic methods utilizing these valuable intermediates will undoubtedly remain an active and fruitful area of research. This guide has provided a foundational understanding of their reactivity and practical application, empowering chemists to leverage their full synthetic potential.

References

- Expert Insights: Using Fluoroaromatic Ketones in Chemical Research. (2026-01-30). Google Cloud.

-

Reformatsky reaction - Wikipedia. Wikipedia. Retrieved from [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020-09-01). MDPI. Retrieved from [Link]

-

Reformatsky reaction, promising mechanism, and application - Chemistry Notes. (2022-02-04). Chemistry Notes. Retrieved from [Link]

-

Nucleophilic substitution reactions with fluoride. - ResearchGate. ResearchGate. Retrieved from [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03085K. (2024-06-13). RSC Publishing. Retrieved from [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. University of Pretoria. Retrieved from [Link]

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. Retrieved from [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]

-

(PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2015-05-30). ResearchGate. Retrieved from [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed. (2020-09-03). PubMed. Retrieved from [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. MDPI. Retrieved from [Link]

-

Synthesis of α-Bromoketones | Journal of the American Chemical Society. Journal of the American Chemical Society. Retrieved from [Link]

-

Reformatsky Reaction | NROChemistry. NROChemistry. Retrieved from [Link]

- CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method - Google Patents. Google Patents.

-

Aldehydes and ketones react with α-brome esters and zinc to yield - Testbook. (2024-08-23). Testbook. Retrieved from [Link]

-

What is a Reformatsky reaction? - Quora. (2017-06-23). Quora. Retrieved from [Link]

-

Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF - ResearchGate. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes - NIH. National Institutes of Health. Retrieved from [Link]

-

Cycloaddition reactions of 3-fluorobutenone - ResearchGate. (2025-08-05). ResearchGate. Retrieved from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace. SciSpace. Retrieved from [Link]

-

Synthetic Access to Aromatic α-Haloketones - PMC - NIH. National Institutes of Health. Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. ACS Publications. Retrieved from [Link]

-

Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? - ResearchGate. ResearchGate. Retrieved from [Link]

-

Nucleophilic substitution reactions of α-haloketones : a computational study - UPSpace. UPSpace. Retrieved from [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023-01-29). Chemistry LibreTexts. Retrieved from [Link]

-

Chapter 11 Free Radical Substitution and Addition Reactions - Organic Chemistry. University of Illinois Chicago. Retrieved from [Link]

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases - ResearchGate. (2021-08-06). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03085K [pubs.rsc.org]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. testbook.com [testbook.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

3-Bromo-1,1,1-trifluoro-hexan-2-one safety data sheet (SDS) and hazards

An In-Depth Technical Guide to the Safety and Hazards of 3-Bromo-1,1,1-trifluoro-hexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated ketone of significant interest in synthetic chemistry and drug development. Its unique structural features, namely the trifluoromethyl group and the alpha-bromo substituent, impart a high degree of reactivity, making it a valuable synthetic intermediate. However, this reactivity is also the source of considerable hazards. This guide provides a comprehensive overview of the safety data and hazards associated with this compound, drawing on information from structurally similar molecules and the fundamental principles of organic chemistry. The primary hazards include high flammability, severe skin and eye corrosivity, and significant toxicity upon inhalation or ingestion. A thorough understanding of these risks and the implementation of stringent safety protocols are paramount for the safe handling and utilization of this compound in a research setting.

Hazard Identification and Classification

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Signal Word |

| Flammable Liquids | 2 | Highly flammable liquid and vapor.[1][2] | Danger |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1][2] | Danger |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[1][2] | Danger |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[2][3] | Warning |

Hazard Pictograms (Inferred)

The Chemical Basis of Reactivity and Hazards

The hazardous nature of this compound is a direct consequence of its molecular structure. The interplay between the trifluoromethyl group and the alpha-bromo substituent creates a highly reactive electrophilic center.

The Trifluoromethyl Effect

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the adjacent carbonyl group, polarizing the C=O bond and rendering the carbonyl carbon exceptionally electrophilic.[4] This heightened electrophilicity makes trifluoromethyl ketones (TFMKs) highly susceptible to nucleophilic attack.[4][5] A key consequence of this is their tendency to form stable gem-diol hydrates in the presence of water, a property not typically observed in non-fluorinated ketones.[4] This hydrate can act as a transition-state analog, contributing to the biological activity and toxicity of TFMKs by inhibiting enzymes such as carboxylesterases.[5]

Caption: A step-by-step workflow for the safe handling of this compound.

Conclusion

This compound is a valuable reagent with significant potential in chemical synthesis and drug discovery. However, its inherent reactivity also makes it a hazardous substance that demands the utmost respect and caution. By understanding the chemical principles that govern its reactivity and by rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and safely harness the synthetic utility of this compound.

References

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. Benchchem.

- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PMC.

- This compound | SCBT. Santa Cruz Biotechnology.

- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.

- SAFETY DATA SHEET. Fisher Scientific.

- 3-Bromo-1,1,1-trifluorobutan-2-one. PubChem.

- 3-Bromo-1,1,1-trifluoroacetone Safety Data Sheet. SynQuest Labs.

- Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-1,1,1-TRIFLUOROPROPANE. ChemicalBook.

- 3-Bromo-1,1,1-trifluoroacetone 98 431-35-6. Sigma-Aldrich.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.

- Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. ResearchGate.

- SDS US - Kidde Technologies.

- SAFETY DATA SHEET. Airgas.

- 3-Bromo-1,1,1-trifluoroacetone, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

- α-Bromoketone synthesis by bromination. Organic Chemistry Portal.

- An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. Benchchem.

- Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. 3M.

- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

- Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF. ResearchGate.

- Separation of Ketone and alpha Bromo ketone : r/Chempros. Reddit.

Sources

- 1. fishersci.com [fishersci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 3-Bromo-1,1,1-trifluorobutan-2-one | C4H4BrF3O | CID 2736410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Introduction of Trifluoromethyl Groups via Brominated Ketone Intermediates

[1]

Executive Summary: The -Halo Ketone Challenge

The incorporation of a trifluoromethyl (

This guide focuses on a robust, alternative disconnection: the nucleophilic trifluoromethylation of

While direct nucleophilic substitution (

Mechanistic Logic & Pathway Selection

The transformation relies on the unique reactivity of Cu(I)-

The Two Primary Pathways

| Feature | Path A: Cu-Mediated Nucleophilic Substitution | Path B: Radical Cross-Coupling (Photoredox) |

| Substrate | ||

| Key Reagent | Ligated | |

| Mechanism | Oxidative Addition / Reductive Elimination | Single Electron Transfer (SET) / Radical Recombination |

| Selectivity | High (Chemospecific for C-Br) | Moderate (Radical can abstract H or polymerize) |

| Scalability | High (Grushin Protocol) | Moderate (Photon flux limited) |

Pathway Visualization (DOT Diagram)

Caption: Divergent pathways for installing trifluoromethyl groups via brominated ketone intermediates. Path A is preferred for direct substitution.

Protocol A: The Grushin Method (Copper-Mediated)

This protocol is based on the breakthrough reported by Novák, Lishchynskyi, and Grushin (J. Am. Chem. Soc.[1] 2012), which demonstrated the first high-yield nucleophilic trifluoromethylation of

The Reagent System

While Grushin's original work utilized fluoroform (

Active Species:

Step-by-Step Experimental Workflow

Reagents:

-

Substrate:

-Bromo ketone (1.0 equiv) -

Cu Source: CuI (1.0–1.2 equiv) or pre-formed

-

Source:

-

Activator: CsF or KF (1.2–1.5 equiv)

-

Solvent: DMF or NMP (Dry, degassed)

-

Temperature:

to Room Temperature (RT)

Protocol:

-

Preparation of Cu-

Species (In-situ):-

In a glovebox or under strictly inert atmosphere (

/Ar), charge a flame-dried Schlenk flask with CuI (1.2 equiv) and CsF (1.2 equiv). -

Add anhydrous DMF/NMP. Stir for 10 minutes to ensure dispersion.

-

Slowly add

(1.2 equiv) at -

Critical Check: Allow this species to form for 20–30 minutes. Premature addition of substrate can lead to direct reaction with

(O-silylation).

-

-

Substrate Addition:

-

Dissolve the

-bromo ketone (1.0 equiv) in a minimal amount of the same dry solvent. -

Add the substrate solution dropwise to the Cu-

mixture at

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to RT. Stir for 2–12 hours.

-

Monitor via

NMR. The product signal typically appears around -60 to -70 ppm (doublet or multiplet depending on -

Self-Validating Step: If the signal at -20 ppm (Cu-

) persists and no product forms, heat to

-

-

Workup:

-

Quench with saturated aqueous

(to sequester copper). -

Extract with

or EtOAc. -

Note:

-

-

Reaction Mechanism (Graphviz)

The mechanism involves the formation of a cuprate complex followed by oxidative addition.[2]

Caption: Cu(I)/Cu(III) redox cycle facilitating the transfer of the trifluoromethyl group to the alpha-carbon.

Troubleshooting & Optimization Matrix

The following table synthesizes common failure modes and corrective actions based on kinetic data and literature precedents.

| Observation | Diagnosis | Corrective Action |

| Recovery of Starting Material | Cu- | Switch ligand to 1,10-phenanthroline (phen) to stabilize Cu species. Increase temp to |

| Formation of Silyl Enol Ether | Direct reaction of | Ensure Cu- |

| Formation of | Protonation of | Strictly dry solvents (molecular sieves). Use excess reagent (2.0 equiv). |

| Formation of Epoxide | Carbene insertion or uncontrolled nucleophilic attack. | Lower temperature to |

Alternative Approach: Photoredox Catalysis[5]

For substrates sensitive to the basic/nucleophilic conditions of the Copper method, a Radical Polar Crossover (RPC) approach is viable.

-

Concept: An

-bromo ketone acts as a radical precursor.[3] However, to install a -

Direct Replacement: Recent advances (e.g., MacMillan, Stephenson) utilize photoredox catalysts (

) to generate -

Recommendation: Use the Copper method (Section 3) for modifying existing ketones. Use Photoredox for building ketones from alkenes.[4]

References

-

Novák, P., Lishchynskyi, A., & Grushin, V. V. (2012).[1] Trifluoromethylation of

-haloketones. Journal of the American Chemical Society, 134(39), 16167-16170.[1] [Link] -

Weng, Z., He, W., Chen, C., Lee, R., Tan, D., Lai, Z., ... & Huang, K. W. (2013). An air-stable copper reagent for nucleophilic trifluoromethylation of aryl halides. Angewandte Chemie International Edition, 52(20), 5342-5345. [Link]

-

Lishchynskyi, A., Novák, P., & Grushin, V. V. (2013).

-Halo Ketones with the "Ligandless" CuCF3 Reagent. European Journal of Organic Chemistry, 2013(24), 5306-5311. [Link] -

Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic trifluoromethylation with metal complexes. Chemical Reviews, 111(8), 4475-4521. [Link]

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. (2009). Enantioselective

-trifluoromethylation of aldehydes via photoredox organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877. [Link]

Methodological & Application

Application Note: Synthesis of Trifluoromethyl-Substituted Heterocycles using Hexan-2-one

Abstract & Strategic Overview

The incorporation of trifluoromethyl (-CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry.[1] The -CF₃ moiety significantly enhances metabolic stability by blocking oxidative sites (e.g., CYP450 metabolism) and increases lipophilicity, thereby improving membrane permeability and blood-brain barrier penetration.[2]

This Application Note details a robust, modular protocol for transforming hexan-2-one (methyl butyl ketone) into a versatile library of trifluoromethylated heterocycles. The strategy hinges on the regioselective Claisen condensation of hexan-2-one with ethyl trifluoroacetate to generate the key building block: 1,1,1-trifluoro-2,4-octanedione .[2] This 1,3-diketone intermediate serves as a "linchpin" electrophile for cyclocondensation with various dinucleophiles.

Key Advantages of this Protocol:

-

Cost-Efficiency: Utilizes hexan-2-one, an abundant industrial solvent, as the primary carbon scaffold.[2]

-

Divergency: Accesses three distinct heterocyclic classes (pyrazoles, isoxazoles, pyrimidines) from a single intermediate.

-

Scalability: The protocols are designed for milligram-to-gram scale translation.[2]

Mechanistic Pathway & Logic[1]

The synthesis proceeds via two distinct phases:[3][4][5]

-

Activation: Conversion of hexan-2-one to a reactive 1,3-diketone via Claisen condensation.[2]

-

Cyclization: Condensation with bis-nucleophiles (Hydrazine, Hydroxylamine, Guanidine).[2]

Regioselectivity in Claisen Condensation

Hexan-2-one is an asymmetrical ketone with two enolizable positions: the methyl group (C1) and the methylene group (C3).

-

Kinetic & Thermodynamic Control: Under standard alkoxide base conditions (e.g., NaOMe), deprotonation occurs preferentially at the less substituted methyl position (C1) due to lower steric hindrance and the formation of a more stable enolate.

-

Electrophile: Ethyl trifluoroacetate (ETFA) acts as the trifluoroacetylating agent.

-

Result: The exclusive formation of 1,1,1-trifluoro-2,4-octanedione, avoiding the branched isomer at C3.[2]

Electronic Bias in Cyclization

The resulting 1,3-diketone is unsymmetrical.[2] The carbonyl adjacent to the -CF₃ group (C2) is highly electron-deficient due to the strong inductive effect (-I) of the fluorine atoms. However, it also exists largely as the enol/enolate in solution.

-

Nucleophilic Attack: In cyclizations with unsymmetrical dinucleophiles (e.g., methylhydrazine), the initial attack is governed by the interplay of steric bulk and electrophilicity. The hydrazine -NH₂ usually attacks the C4 carbonyl (adjacent to the butyl chain) first, or the reaction is driven by the formation of the thermodynamically stable isomer where the -CF₃ group ends up at the 3-position of the pyrazole ring.

Experimental Protocols

Protocol A: Synthesis of 1,1,1-Trifluoro-2,4-octanedione (The Scaffold)[1]

Objective: To functionalize hexan-2-one with a trifluoroacetyl group.

Reagents:

-

Hexan-2-one (10.0 mmol, 1.00 g)[2]

-

Ethyl Trifluoroacetate (ETFA) (12.0 mmol, 1.70 g)

-

Sodium Methoxide (NaOMe) (12.0 mmol, 25% wt in MeOH or solid)

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or MTBE.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Base Addition: Charge the flask with NaOMe (0.65 g solid, 12 mmol) and anhydrous Et₂O (15 mL). Cool to 0 °C in an ice bath.

-

Ester Addition: Add Ethyl Trifluoroacetate (1.70 g) dropwise over 5 minutes. The mixture may turn slightly yellow.

-

Ketone Addition: Add Hexan-2-one (1.00 g) dropwise over 10 minutes.

-

Note: Slow addition prevents self-condensation of the ketone, although methyl ketones are generally resistant to self-aldol under these specific conditions compared to aldehydes.[2]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 16 hours. A precipitate (the sodium enolate) will form.

-

Workup:

-

Purification: Concentrate in vacuo. The residue is typically pure enough for the next step (>95% purity). If necessary, purify via vacuum distillation (bp approx. 60-65 °C at 10 mmHg).[2]

-

Yield Expectation: 75-85% as a clear, colorless oil.[2]

-

Protocol B: Synthesis of 3-(Trifluoromethyl)-5-butyl-1H-pyrazole[1]

Objective: Cyclocondensation with hydrazine.

Reagents:

-

1,1,1-Trifluoro-2,4-octanedione (2.0 mmol, 392 mg)[2]

-

Hydrazine Hydrate (64% in water) (2.4 mmol, 120 mg)

-

Solvent: Ethanol (EtOH) (5 mL)

Step-by-Step Procedure:

-

Dissolution: Dissolve the diketone (392 mg) in EtOH (5 mL) in a reaction vial.

-

Addition: Add Hydrazine Hydrate dropwise at room temperature. The reaction is exothermic; mild cooling may be required on larger scales.

-

Reflux: Heat the mixture to reflux (80 °C) for 2 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting diketone spot should disappear.

-

Isolation:

Protocol C: Synthesis of 4-(Trifluoromethyl)-6-butyl-pyrimidin-2-amine[1]

Objective: Cyclocondensation with guanidine to form a pyrimidine core.

Reagents:

-

1,1,1-Trifluoro-2,4-octanedione (2.0 mmol)[2]

-

Guanidine Carbonate (1.1 mmol) (Equivalent to 2.2 mmol guanidine base)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Solvent: Acetonitrile (MeCN) or Ethanol.

Step-by-Step Procedure:

-

Mix: Combine Guanidine Carbonate and K₂CO₃ in MeCN (10 mL). Stir for 15 minutes.

-

Add Scaffold: Add the diketone (392 mg) to the suspension.

-

Heat: Reflux at 80 °C for 8–12 hours.

-

Workup:

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from Hexan-2-one.

Figure 1: Divergent synthesis pathways transforming Hexan-2-one into three distinct trifluoromethylated heterocyclic classes.[2][1][7][8][9][10][11][12][13][14][15]

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete enolization or moisture contamination.[2] | Ensure NaOMe is fresh and dry. Use strictly anhydrous solvents.[2] Increase reaction time to 24h. |

| Regioisomers (Pyrazoles) | Use of substituted hydrazines (e.g., Methylhydrazine). | With |

| Solidification Failure | Product is an oil or amorphous solid. | Triturate the crude oil with cold pentane or hexanes. Scratch the flask wall to induce nucleation. |

| Incomplete Cyclization | Reaction temperature too low. | Ensure vigorous reflux.[2] For pyrimidines, switch solvent to n-Butanol (bp 117 °C) if MeCN (bp 82 °C) is insufficient. |

References

-

Sloop, J. C. (2013).[2] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.

-

ChemicalBook. (n.d.). Synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole.

-

Alkhaibari, I. S., et al. (2021).[2][14] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules (MDPI).

-

Menon, G., et al. (2025).[2] Synthesis of Trifluoromethyl Heterocyclic Compounds. ResearchGate.

-

EPA Substance Registry. (n.d.). 2,4-Octanedione, 1,1,1-trifluoro-7-methyl-.[2][9]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. CAS 367-57-7: 1,1,1-Trifluoro-2,4-pentanedione [cymitquimica.com]

- 3. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(TRIFLUOROMETHYL)-5-P-TOLYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Synthesis of 4-Propyl-2-amino-5-(trifluoromethyl)thiazole via Hantzsch Cyclization

Abstract and Introduction

Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, with the inclusion of fluorine atoms often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The thiazole ring, in particular, is a privileged scaffold found in numerous pharmaceuticals, including antibiotics and anti-HIV drugs.[3] This application note provides a comprehensive, field-proven protocol for the synthesis of a novel fluorinated thiazole, 4-propyl-2-amino-5-(trifluoromethyl)thiazole, starting from the α-haloketone, 3-Bromo-1,1,1-trifluoro-hexan-2-one.

The core of this synthesis is the Hantzsch thiazole synthesis, a robust and high-yielding reaction first described in 1887.[4][5] This method involves the condensation of an α-haloketone with a thioamide.[6] Here, we will react this compound with thiourea. The powerful electron-withdrawing nature of the trifluoromethyl (CF3) group significantly activates the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack and facilitating the key cyclization step. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical safety considerations.

Scientific Principles: The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established multi-step pathway.[4] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (thiourea in this protocol) acting as a potent nucleophile. It attacks the α-carbon bearing the bromine atom in this compound, displacing the bromide ion in a standard SN2 reaction.[7] This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the highly electrophilic carbonyl carbon. The electrophilicity of this carbon is significantly enhanced by the adjacent CF3 group. This attack forms a five-membered heterocyclic intermediate, a thiazoline derivative.[8][9]

-

Dehydration and Tautomerization: The reaction is driven to completion by the elimination of a water molecule (dehydration) from the thiazoline intermediate. This step results in the formation of the aromatic thiazole ring, which is the thermodynamic sink of the reaction.[7] The final product is initially formed as its hydrobromide salt, which is typically neutralized in the workup step to yield the free base.

The overall transformation is highly efficient due to the formation of the stable, aromatic thiazole product.[7]

Figure 1: The reaction mechanism for the Hantzsch synthesis of the target thiazole.

Mandatory Safety Protocols

WARNING: α-Haloketones, especially fluorinated ones, are potent lachrymators and are toxic. They should be handled with extreme caution in a well-ventilated chemical fume hood at all times.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[10][11] An emergency eye wash and safety shower must be immediately accessible.[10]

-

Handling this compound: This reagent is corrosive and causes severe skin and eye irritation.[12][13] Avoid inhalation of vapors.[14] Use a syringe or cannula for transfers. In case of skin contact, wash immediately and thoroughly with soap and water.[11]

-

Waste Disposal: All waste, including contaminated vials, syringes, and solvents, must be disposed of in a designated halogenated waste container according to institutional guidelines.[13]

Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. All glassware should be oven-dried before use.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | C6H8BrF3O | 249.03 | 5.0 | 1.25 g | 1.0 |

| Thiourea | CH4N2S | 76.12 | 7.5 | 0.57 g | 1.5 |

| Methanol (Anhydrous) | CH3OH | 32.04 | - | 15 mL | - |

| 5% Sodium Carbonate (aq) | Na2CO3 | 105.99 | - | 40 mL | - |

| Deionized Water | H2O | 18.02 | - | As needed | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.25 g, 5.0 mmol).

-

Causality Note: The reaction is performed under reflux to provide the necessary activation energy for the condensation and dehydration steps, ensuring a reasonable reaction rate.[7]

-

-

Reagent Addition: Add thiourea (0.57 g, 7.5 mmol) followed by anhydrous methanol (15 mL).

-

Causality Note: A slight excess of thiourea (1.5 eq) is used to ensure the complete consumption of the limiting α-haloketone. Methanol is an excellent solvent as it dissolves both reactants and has a suitable boiling point for reflux.[4]

-

-

Heating and Monitoring: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate / 50% hexanes). The reaction is typically complete within 2-4 hours.

-

Cooling and Precipitation: Once the starting ketone is consumed (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

-

Workup and Neutralization: Pour the cooled reaction mixture into a 250 mL beaker containing 40 mL of a 5% aqueous sodium carbonate solution. Stir the mixture for 15 minutes. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

-

Drying and Purification: Spread the collected solid on a watch glass and allow it to air-dry. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water). Determine the mass of the dry product and calculate the percent yield.

Characterization and Data

The identity and purity of the synthesized 4-propyl-2-amino-5-(trifluoromethyl)thiazole should be confirmed using standard analytical techniques.

-

Expected Yield: >85%

-

Appearance: Off-white to pale yellow solid.

-

1H NMR: Expect signals for the propyl group (triplet, sextet, triplet), and a broad singlet for the -NH2 protons which is exchangeable with D2O.

-

19F NMR: A sharp singlet for the -CF3 group.[1]

-

13C NMR: Expect characteristic signals for the thiazole ring carbons, the propyl chain, and a quartet for the CF3 carbon due to C-F coupling.[1]

-

Mass Spectrometry (HRMS): Calculate the expected exact mass for C7H9F3N2S [M+H]+ and compare it with the experimental value.

Visualized Experimental Workflow

The following diagram outlines the complete process from initial setup to final analysis.

Figure 2: Step-by-step experimental workflow for the synthesis and analysis.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Low or No Yield | 1. Inactive starting material. 2. Insufficient heating/reaction time. 3. Reaction not gone to completion. | 1. Check the purity of the α-haloketone. 2. Ensure proper reflux temperature and extend reaction time. 3. Confirm full consumption of starting material via TLC before workup. |

| Oily Product / No Precipitation | 1. Insufficient neutralization. 2. Product is soluble in the workup mixture. | 1. Check the pH of the aqueous layer; add more base if necessary. 2. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. |

| Impure Product | 1. Incomplete washing of salts. 2. Side reactions. | 1. Wash the filter cake more thoroughly with cold water. 2. Purify the crude product by recrystallization or column chromatography. |

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 4-propyl-2-amino-5-(trifluoromethyl)thiazole using the Hantzsch thiazole synthesis. By leveraging the reactivity of this compound, this method provides straightforward access to a valuable fluorinated heterocyclic building block. The provided mechanistic insights, detailed procedural steps, and safety guidelines are intended to empower researchers in drug discovery and chemical synthesis to confidently produce this and related fluorinated thiazoles for further investigation.

References

-

Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC. (2023). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 2,4-disubstituted thiazoles. (2020). ResearchGate. [Link]

-

Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? (2023). Beilstein Journals. [Link]

-

Synthesis of a series of 2,4-disubtituted thiazoles from readily... (2017). ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

2-amino-4-(trifluoromethyl)thiazole. SpectraBase. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]

-

α-Halo ketone. Wikipedia. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). PMC. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). ResearchGate. [Link]

-

Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (2023). ChemRxiv. [Link]

-

Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Scientific Research Publishing. [Link]

-

(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2023). ResearchGate. [Link]

-

Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. (1954). Journal of the American Chemical Society. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. (2022). Molecules. [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. (2018). ResearchGate. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. [Link]

-

Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Scientific Research Publishing. [Link]

-

Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022). International Journal of Molecular Sciences. [Link]

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2006). PMC. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

-

1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. (2018). ACS Omega. [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2015). Materials. [Link]

-

Chemoselective Synthesis of Fluorinated 1,3-Thiazines via Sonication-Assisted [3 + 3] Annulation of Thioamides and α-CF3 Styrene. (2018). ResearchGate. [Link]

Sources

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-1,1,1-trifluoro-hexan-2-one

Introduction: Unlocking the Synthetic Potential of a Versatile Fluorinated Building Block

3-Bromo-1,1,1-trifluoro-hexan-2-one is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and drug discovery. The convergence of three key structural motifs—a reactive α-bromine atom, a strongly electrophilic ketone, and a lipophilic trifluoromethyl group—renders this molecule a potent building block for the construction of complex molecular architectures. The profound electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon and polarizes the C-Br bond, making the α-carbon exceptionally susceptible to nucleophilic attack.[1][2] This heightened reactivity, however, necessitates a nuanced understanding of the competing reaction pathways to achieve desired synthetic outcomes.

This comprehensive guide provides detailed application notes and experimentally validated protocols for the nucleophilic substitution reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, explore the scope of suitable nucleophiles, and address the potential for competing side reactions, most notably the Favorskii rearrangement. The protocols provided herein are designed to be robust and reproducible, empowering researchers to confidently employ this versatile building block in their synthetic endeavors. The incorporation of trifluoromethyl groups is a well-established strategy in modern drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[3][4]

Chemical Reactivity Landscape: A Tale of Two Pathways

The reactivity of this compound is dominated by the interplay between two primary mechanistic pathways: direct nucleophilic substitution (typically SN2) and the Favorskii rearrangement. The choice of nucleophile and reaction conditions dictates the predominant pathway.

1. Direct Nucleophilic Substitution (SN2 Pathway):

With weakly basic nucleophiles, the reaction typically proceeds via a direct SN2 mechanism.[5] The nucleophile attacks the electrophilic α-carbon, displacing the bromide leaving group in a concerted fashion. This pathway leads to the direct incorporation of the nucleophile at the α-position, yielding a variety of functionalized trifluoromethyl ketones. The strong inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide.[6]

Diagram: SN2 Reaction Pathway

Caption: Generalized SN2 pathway for the reaction of this compound with a nucleophile.

2. The Favorskii Rearrangement:

In the presence of strong, sterically unhindered bases (e.g., alkoxides, hydroxides), the Favorskii rearrangement becomes a significant competing, and often dominant, reaction pathway.[7][8][9] This rearrangement is initiated by the deprotonation of the α'-proton (on the carbon adjacent to the carbonyl on the opposite side of the bromine). The resulting enolate then undergoes an intramolecular SN2 reaction to form a transient cyclopropanone intermediate. Subsequent nucleophilic attack on the cyclopropanone carbonyl, followed by ring-opening, leads to a rearranged carboxylic acid derivative (ester, amide, or carboxylate).[6][10] The regioselectivity of the ring-opening is governed by the formation of the more stable carbanion.

Diagram: Favorskii Rearrangement Pathway

Caption: The Favorskii rearrangement pathway, a common side reaction with strong bases.

Application Notes and Protocols

The following sections provide detailed protocols for the nucleophilic substitution of this compound with various classes of nucleophiles. It is crucial to select the appropriate reaction conditions to favor the desired SN2 pathway and minimize the Favorskii rearrangement.

Reaction with Thiol Nucleophiles: Synthesis of α-Thioether Trifluoromethyl Ketones